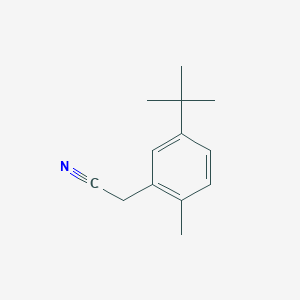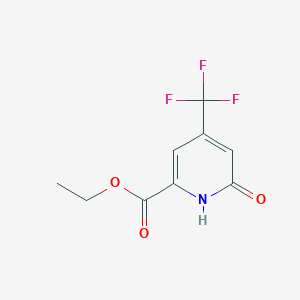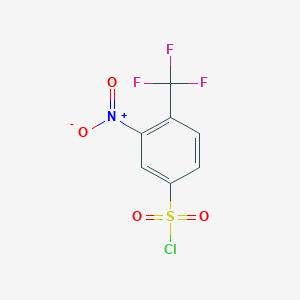
Fmoc-L-Phe(2-NH2)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-Phe(2-NH2)-OH is a derivative of phenylalanine, an amino acid, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Phe(2-NH2)-OH typically involves the protection of the amino group of phenylalanine with the Fmoc group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction conditions usually involve dissolving the reactants in an organic solvent like dimethylformamide (DMF) and stirring at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-Phe(2-NH2)-OH undergoes various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The Fmoc group can be substituted with other protecting groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under basic conditions.
Substitution: The Fmoc group can be removed using piperidine in DMF.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Deprotected amino acids and peptides.
Scientific Research Applications
Chemistry
Fmoc-L-Phe(2-NH2)-OH is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal. It allows for the sequential addition of amino acids to form peptides and proteins.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a building block for the synthesis of peptides that can mimic natural proteins.
Medicine
In medicinal chemistry, this compound is used to develop peptide-based drugs. These drugs can target specific proteins and pathways in the body, offering potential treatments for various diseases.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptides and proteins for therapeutic use. It is also used in the development of diagnostic tools and assays.
Mechanism of Action
The mechanism of action of Fmoc-L-Phe(2-NH2)-OH involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Once the peptide synthesis is complete, the Fmoc group is removed, revealing the free amino group for further reactions or interactions.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Phe-OH: Similar to Fmoc-L-Phe(2-NH2)-OH but without the amino group on the phenyl ring.
Boc-L-Phe(2-NH2)-OH: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.
Cbz-L-Phe(2-NH2)-OH: Uses a benzyloxycarbonyl (Cbz) protecting group instead of Fmoc.
Uniqueness
This compound is unique due to the presence of the Fmoc protecting group, which offers stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis compared to other protecting groups like Boc and Cbz.
Properties
Molecular Formula |
C24H22N2O4 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(2S)-3-(2-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H22N2O4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14,25H2,(H,26,29)(H,27,28)/t22-/m0/s1 |
InChI Key |
HTOAAPJJIYWRPF-QFIPXVFZSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-Amino-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B12833464.png)
![1,3-Dimethyl-2-(4-nitrophenyl)-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B12833471.png)



